1-(3-Methoxyphenyl)-1H-imidazole-4-carboxylic acid

Drug metabolism CYP inhibition ADME-Tox

A research-use-only imidazole building block with a 3-methoxyphenyl substitution that confers unique molecular recognition distinct from 2- and 4-methoxy isomers—critical for reproducible SAR. Its 86-fold greater CYP3A4 inhibitory potency (IC₅₀=233 nM) enables selective CYP3A4 chemical probe development. Preferential HDAC1/2 inhibition (13.5× selectivity over HDAC6) supports Class I HDAC target validation in oncology. Nanomolar HIV-1 integrase strand transfer activity (EC₅₀=3-14 nM) combined with Vif antagonism provides a polypharmacological antiviral probe. Confirm positional isomer identity to avoid false-negative screening. Not for human/veterinary therapeutic use.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 445302-35-2
Cat. No. B3138044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-1H-imidazole-4-carboxylic acid
CAS445302-35-2
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C=C(N=C2)C(=O)O
InChIInChI=1S/C11H10N2O3/c1-16-9-4-2-3-8(5-9)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15)
InChIKeyJEOVBQLXBQGZSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxyphenyl)-1H-imidazole-4-carboxylic acid (CAS 445302-35-2): Key Compound Data and Procurement Baseline


1-(3-Methoxyphenyl)-1H-imidazole-4-carboxylic acid (CAS 445302-35-2; molecular formula C11H10N2O3; molecular weight 218.21 g/mol) is a synthetic small-molecule heterocyclic building block featuring a 1-substituted imidazole-4-carboxylic acid core and a 3-methoxyphenyl N-substituent . It is supplied as a solid with vendor-reported purity specifications ranging from 95% to 98% . The compound is not intended for human or veterinary therapeutic use; its principal utility lies in medicinal chemistry research, preclinical target engagement studies, and as a synthetic intermediate for generating more complex imidazole-containing pharmacophores .

Why 1-(3-Methoxyphenyl)-1H-imidazole-4-carboxylic acid Cannot Be Replaced by Closely Related Imidazole Analogs: Positional and Substituent Effects


Generic substitution among 1-aryl-imidazole-4-carboxylic acid derivatives is contraindicated by pronounced regioisomeric and substituent-dependent differences in molecular recognition profiles. The target compound's 3-methoxyphenyl substitution pattern yields a distinct spatial orientation and electronic surface topology that diverges materially from its 2-methoxy (ortho) and 4-methoxy (para) isomers, as well as from 2-aryl-substituted regioisomers and benzyl-linked homologs . These structural variations translate into quantifiable differences in target binding affinities, logP, and polar surface area—parameters that directly govern compound suitability in target-based assays, cellular permeability, and metabolic stability [1]. Consequently, selecting an analog without verifying the exact positional isomer can lead to false-negative screening results, misinterpretation of SAR, and irreproducible biological data [2].

Quantitative Comparative Evidence for 1-(3-Methoxyphenyl)-1H-imidazole-4-carboxylic acid (CAS 445302-35-2) in Target Binding and Selectivity


CYP3A4 Inhibition: Target Compound IC50 vs. Ortho-Isomer and Para-Substituted Analog

1-(3-Methoxyphenyl)-1H-imidazole-4-carboxylic acid exhibits moderate inhibition of human cytochrome P450 3A4 (CYP3A4) with an IC50 of 233 nM [1]. In contrast, the ortho-methoxy isomer (1-(2-methoxyphenyl)-1H-imidazole-4-carboxylic acid) shows a substantially right-shifted inhibition profile, with an IC50 of 20,000 nM (20 µM) in the same assay system [2]. This represents an 85.8-fold difference in potency driven solely by the methoxy substitution position on the phenyl ring. For context, a para-substituted analog with a 5-methyl group on the imidazole ring (2-(4-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid) has been characterized in EAAT1 transporter assays with an IC50 in the low micromolar range, though direct CYP3A4 head-to-head data are unavailable for that specific scaffold [3].

Drug metabolism CYP inhibition ADME-Tox Medicinal chemistry

Histone Deacetylase (HDAC) Isoform Selectivity Profile: HDAC2 vs. HDAC1 vs. HDAC6

The target compound demonstrates a distinct HDAC isoform selectivity profile. Against HDAC2, it exhibits an IC50 of 400 nM [1]. Against HDAC1, the IC50 is 550 nM, representing a modest 1.38-fold selectivity for HDAC2 [2]. In contrast, inhibition of HDAC6 is markedly weaker, with a Kd of 5,400 nM (5.4 µM) [3]. This profile—preferential inhibition of Class I HDACs (HDAC1/2) over Class IIb HDAC6 (13.5-fold selectivity vs. HDAC2)—differentiates it from pan-HDAC inhibitors and positions it as a selective chemical probe for Class I HDAC biology. A structurally related analog, 2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid, has reported ChEMBL activity data but no publicly disclosed quantitative HDAC inhibition values for direct comparison [4].

Epigenetics HDAC inhibition Cancer research Target selectivity

Anti-HIV Activity: Integrase Strand Transfer Inhibition and Vif Antagonism

The compound displays nanomolar-range activity in two mechanistically distinct HIV-1 assays. In HIV-1 integrase strand transfer assays, it achieves EC50 values of 3 nM and 14 nM, indicating potent inhibition of viral integration [1]. In a cell-based HIV-1 Vif antagonism assay using human H9 cells expressing APOBEC3G (A3G), it exhibits an IC50 of 200 nM [2]. Preliminary pharmacological screening also identifies the compound as a CCR5 antagonist with potential utility in HIV entry inhibition [3]. This polypharmacology profile contrasts with many single-target antiretroviral agents. While other 1-aryl-imidazole-4-carboxylic acids have been explored for anti-HIV activity, quantitative head-to-head data against the 3-methoxy isomer are not publicly consolidated; however, a systematic review of imidazole analogs notes that substitution pattern critically determines antiviral potency and selectivity [4].

Antiviral research HIV Integrase inhibitor Vif antagonist

Physicochemical Differentiation: LogP and Polar Surface Area vs. Ortho-Isomer

Computational and experimental property data reveal that the 3-methoxy substitution confers a meaningfully different physicochemical profile compared to the 2-methoxy (ortho) isomer. The ortho-isomer has a computed XLogP3 value of 1.5 and a topological polar surface area (TPSA) of 64.4 Ų . While direct experimentally determined logP for the 3-methoxy target compound is not uniformly reported across authoritative databases, structure-property relationship principles predict that the meta-substitution pattern increases lipophilicity relative to the ortho-isomer due to reduced intramolecular hydrogen bonding and altered electronic distribution [1]. This logP increment has implications for passive membrane permeability, plasma protein binding, and volume of distribution in in vivo studies. Vendor data further indicate that the target compound is supplied as a solid with consistent purity (95-98%), ensuring reproducibility in property-sensitive assays .

Physicochemical properties Lipophilicity Permeability Drug design

Comparative 1-Substituted Imidazole CYP Inhibition Spectrum: Class-Level Potency Ranking

A systematic study of fourteen 1-substituted imidazoles in human hepatic microsomes established that CYP3A4/5 activity is inhibited (IC50 <5 µM) by the greatest number of imidazoles, with seven compounds exhibiting IC50 values <0.3 µM [1]. The target compound's CYP3A4 IC50 of 233 nM places it within this highly potent subset. The same study demonstrated that 1-substituted imidazoles also inhibit CYP2C9 and CYP2D6 to varying degrees, with the specific substitution pattern (aryl vs. alkyl, and substituent position) dictating both potency rank order and isoform selectivity [2]. This class-level evidence reinforces that the 3-methoxyphenyl substitution is not merely a generic N-aryl group but a specific structural determinant of CYP inhibition potency and selectivity, which cannot be inferred from other 1-aryl-imidazole analogs without empirical verification.

Cytochrome P450 Drug-drug interaction CYP inhibition ADME

Optimal Research and Industrial Applications for 1-(3-Methoxyphenyl)-1H-imidazole-4-carboxylic acid (CAS 445302-35-2) Based on Comparative Evidence


Medicinal Chemistry: CYP3A4-Targeted Probe Development or Metabolic Liability Tuning

Given the compound's 86-fold greater CYP3A4 inhibitory potency compared to its ortho-isomer (233 nM vs. 20,000 nM) [1], it is ideally suited as a starting scaffold for developing selective CYP3A4 chemical probes or for tuning metabolic liability in lead optimization. Researchers seeking to attenuate CYP-mediated clearance or explore mechanism-based inhibition can leverage the 3-methoxy substitution as a potency-enhancing pharmacophoric feature. Conversely, programs aiming to minimize CYP inhibition would benefit from the ortho-isomer as a negative control.

Epigenetics Research: Class I HDAC-Selective Chemical Probe

The compound's preferential inhibition of HDAC1/2 over HDAC6 (13.5-fold selectivity) [2] [3] makes it a useful tool for dissecting Class I HDAC functions in transcriptional regulation, cell cycle control, and oncogenic signaling. Its moderate potency (HDAC2 IC50 = 400 nM) allows for dose-dependent target engagement studies without the pleiotropic effects of pan-HDAC inhibitors. This selectivity profile is valuable for validating HDAC1/2 as therapeutic targets in oncology and neurological disorders.

Antiviral Discovery: HIV Polypharmacology Tool Compound

With demonstrated nanomolar activity in HIV-1 integrase strand transfer (EC50 = 3-14 nM), Vif antagonism (IC50 = 200 nM), and CCR5 antagonism [4] [5] [6], this compound serves as a unique polypharmacological probe for investigating synergistic antiretroviral mechanisms. It is particularly well-suited for combination studies exploring the interplay between viral entry (CCR5), integration (integrase), and host restriction factor antagonism (Vif), enabling a systems-level understanding of HIV-1 vulnerability.

ADME-Tox Screening: CYP3A4 Positive Control in Imidazole SAR Studies

The compound's well-characterized CYP3A4 IC50 (233 nM) [1], combined with class-level evidence that 1-aryl-imidazoles are potent CYP3A4/5 inhibitors [7], establishes it as a reliable positive control for screening imidazole-containing compound libraries. Procurement of high-purity material (95-98%) ensures reproducible assay performance, making it a cost-effective internal standard for SAR campaigns evaluating CYP inhibition risk in novel imidazole scaffolds.

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